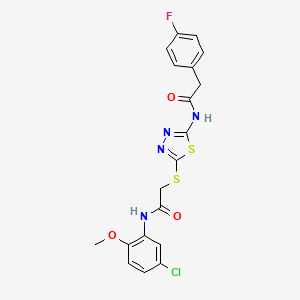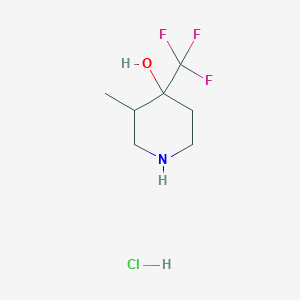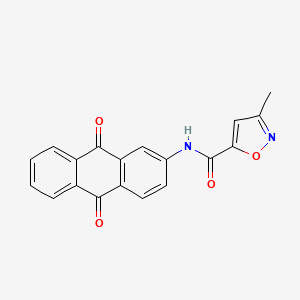![molecular formula C24H18FN3O3S B2987089 N-1,3-benzodioxol-5-yl-2-{[2-(3-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]thio}acetamide CAS No. 865657-54-1](/img/structure/B2987089.png)
N-1,3-benzodioxol-5-yl-2-{[2-(3-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]thio}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1,3-benzodioxol-5-yl-2-{[2-(3-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]thio}acetamide is a useful research compound. Its molecular formula is C24H18FN3O3S and its molecular weight is 447.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Src Kinase Inhibition and Anticancer Activity
N-benzyl substituted acetamide derivatives, including structures related to the specified compound, have been synthesized and evaluated for their Src kinase inhibitory activities. These compounds have shown promising results in inhibiting cell proliferation of various cancer cell lines, such as human colon carcinoma, breast carcinoma, and leukemia. This research suggests potential applications of these compounds in cancer therapy, particularly due to their ability to selectively inhibit Src kinase, a critical enzyme involved in the progression of several cancers (Fallah-Tafti et al., 2011).
Metabolic Stability Improvement
In the quest for metabolic stability and efficacy, compounds structurally related to the specified molecule have been explored as dual inhibitors of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). These studies aim to enhance pharmacological profiles by modifying the core structure to resist metabolic deacetylation, a common pathway that reduces drug effectiveness. Such research underscores the importance of these derivatives in developing more stable and effective therapeutic agents (Stec et al., 2011).
Anti-inflammatory Activity
The synthesis of novel acetamide derivatives with substitutions has demonstrated significant anti-inflammatory activity. This indicates the potential of such compounds in treating inflammatory conditions. The research highlights the importance of structural modifications in enhancing the biological activity of acetamide derivatives (Sunder & Maleraju, 2013).
Antitumor Activity
Several N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, including those structurally related to the specified compound, have been synthesized and evaluated for their antitumor activity. These compounds have shown considerable anticancer activity against various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Yurttaş et al., 2015).
Antibacterial Agents
Derivatives of N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, structurally related to the specified compound, have been synthesized and found to possess significant antibacterial activity. This research opens avenues for the development of new antibacterial agents based on acetamide derivatives, showcasing their potential in combating bacterial infections (Ramalingam et al., 2019).
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[2-(3-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O3S/c25-17-8-4-7-16(11-17)23-27-22(15-5-2-1-3-6-15)24(28-23)32-13-21(29)26-18-9-10-19-20(12-18)31-14-30-19/h1-12H,13-14H2,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKHLJOQEKRCCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=C(NC(=N3)C4=CC(=CC=C4)F)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-(1H-indole-3-carbonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2987006.png)

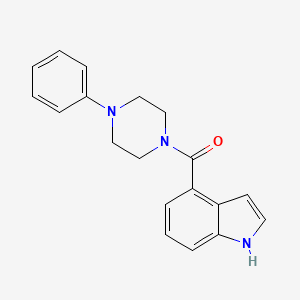



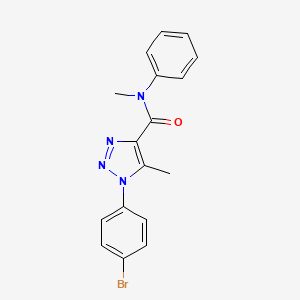
![2-(4-(trifluoromethoxy)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2987016.png)


![2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-imidazole-4-carboxylic acid](/img/structure/B2987022.png)
